molecular formula C19H29N3O2 B2437149 N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide CAS No. 1235090-95-5

N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide

Cat. No. B2437149
CAS RN: 1235090-95-5
M. Wt: 331.46
InChI Key: HUCGGLLMUKEXBW-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a piperidine derivative and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Properties

One aspect of research on similar compounds involves the synthesis and characterization of derivatives with potential for various applications, including pharmaceuticals and materials science. For example, the efficient and practical asymmetric synthesis of related piperidine derivatives has been developed for the synthesis of nociceptin antagonists, highlighting the compound's relevance in medicinal chemistry (H. Jona et al., 2009). Similarly, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, showcases its importance in the development of cancer therapeutics (Min Wang et al., 2015).

Pharmacological Applications

Research has also focused on the pharmacological applications of piperidine derivatives. For instance, secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, including similar structures, have been identified as inhibitors of pyruvate dehydrogenase kinase (PDHK), with implications for metabolic diseases (T. Aicher et al., 2000). Another study on biarylcarboxybenzamide derivatives, including compounds with piperidine moieties, has investigated their potential as vanilloid receptor (VR1) antagonistic ligands, with applications in pain management (Hyeung‐geun Park et al., 2005).

Chemical Modification and Analgesic Activity

The chemical modification of piperidine derivatives to enrich structural types and improve pharmacological profiles has been a topic of study. For example, N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide and its novel analogs have been explored for their analgesic activity, demonstrating the ongoing interest in tailoring piperidine derivatives for specific therapeutic outcomes (Cunbin Nie et al., 2020).

properties

IUPAC Name

N-tert-butyl-4-[[(2-methylbenzoyl)amino]methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-14-7-5-6-8-16(14)17(23)20-13-15-9-11-22(12-10-15)18(24)21-19(2,3)4/h5-8,15H,9-13H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCGGLLMUKEXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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